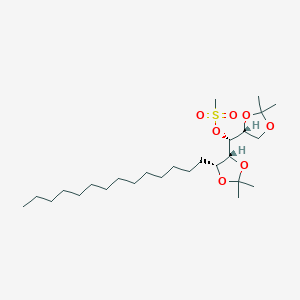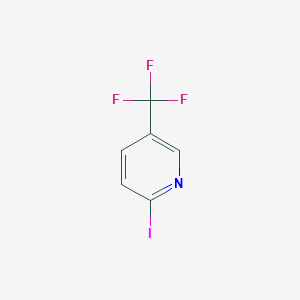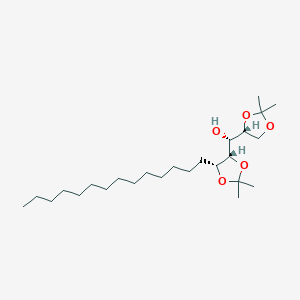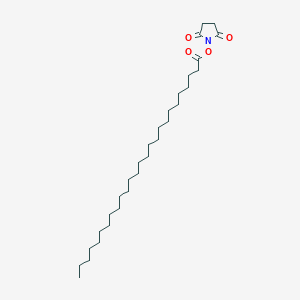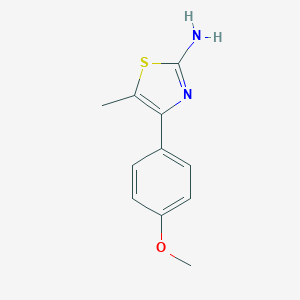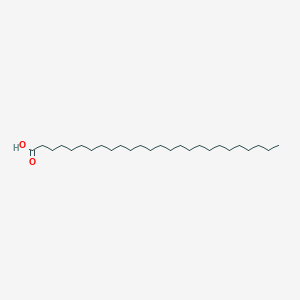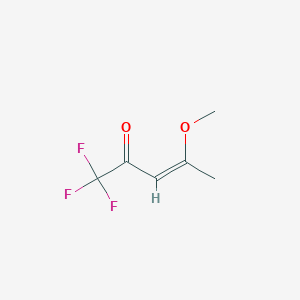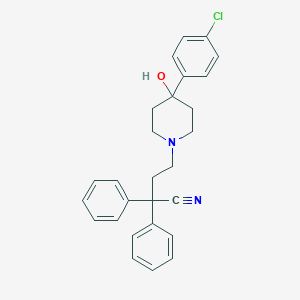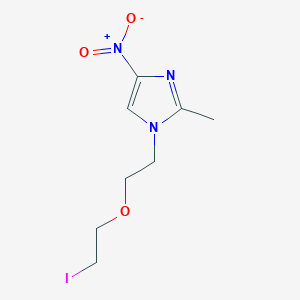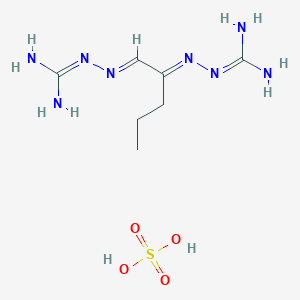
Propylglyoxal bis(guanylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylglyoxal bis(guanylhydrazone) (PGBG) is a chemical compound that belongs to the family of guanylhydrazones. It was first synthesized by researchers in the 1960s as a potential anti-tumor agent. Since then, PGBG has been extensively studied for its various biological and pharmacological properties.
Mécanisme D'action
Propylglyoxal bis(guanylhydrazone) inhibits ODC by binding to its active site and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC by Propylglyoxal bis(guanylhydrazone) has been shown to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Propylglyoxal bis(guanylhydrazone) has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the enzyme spermidine synthase, which is involved in the biosynthesis of spermidine. Spermidine is a polyamine that has been shown to have anti-aging properties. Propylglyoxal bis(guanylhydrazone) has also been shown to increase the activity of the enzyme arginase, which is involved in the metabolism of arginine. Arginine is an amino acid that is involved in various physiological processes including immune function and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
Propylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has been extensively studied for its anti-tumor properties and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, Propylglyoxal bis(guanylhydrazone) has some limitations as well. It has a short half-life and is rapidly metabolized in vivo. This limits its use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of Propylglyoxal bis(guanylhydrazone). One area of research is the development of Propylglyoxal bis(guanylhydrazone) analogs that have improved pharmacokinetic properties. Another area of research is the study of Propylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents. It has been shown that Propylglyoxal bis(guanylhydrazone) can enhance the anti-tumor effects of other agents such as cisplatin and doxorubicin. Additionally, the study of Propylglyoxal bis(guanylhydrazone) in non-cancerous conditions such as wound healing and immune function is an area of future research.
Méthodes De Synthèse
The synthesis of Propylglyoxal bis(guanylhydrazone) involves the reaction of propylglyoxal with guanylhydrazine. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Propylglyoxal bis(guanylhydrazone) has been studied extensively for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines including leukemia, lymphoma, and breast cancer. Propylglyoxal bis(guanylhydrazone) works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition leads to cell death.
Propriétés
Numéro CAS |
100757-53-7 |
|---|---|
Nom du produit |
Propylglyoxal bis(guanylhydrazone) |
Formule moléculaire |
C7H18N8O4S |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)pentan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
Clé InChI |
NMYAGXCPASUSAK-QTXJHYQYSA-N |
SMILES isomérique |
CCC/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
SMILES |
CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
SMILES canonique |
CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Synonymes |
PGBG propylglyoxal bis(guanylhydrazone) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



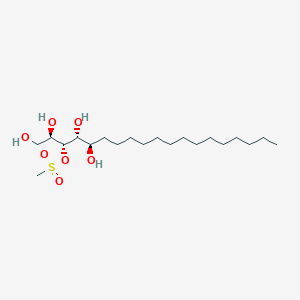

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
